p-Hydroxybenzalacetone

Antioxidant Lipid Peroxidation Oxidative Stress

p-Hydroxybenzalacetone is the native, non-substitutable substrate of benzalacetone synthase (BAS) and the sole biosynthetic intermediate for authenticating natural raspberry ketone production. Its defined 4-hydroxy substitution pattern provides the essential baseline for antioxidant and chemoprevention SAR studies, where positional isomers exhibit markedly different bioactivity. Procuring this specific compound ensures enzymatic specificity in bioconversion processes and analytical validity in functional PKS research.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 22214-30-8
Cat. No. B7775436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hydroxybenzalacetone
CAS22214-30-8
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC=C(C=C1)O
InChIInChI=1S/C10H10O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h2-7,12H,1H3/b3-2+
InChIKeyOCNIKEFATSKIBE-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Hydroxybenzalacetone (CAS 22214-30-8): Core Physical and Structural Profile for Procurement and Research Selection


p-Hydroxybenzalacetone (C10H10O2; MW: 162.18 g/mol), also known as 4-hydroxybenzylideneacetone, is a phenolic aromatic ketone and a key intermediate in the plant polyketide pathway [1]. It is structurally characterized by a 4-hydroxyphenyl group conjugated to a but-3-en-2-one moiety, existing as the (E)-isomer under standard conditions . The compound is a white to pale yellow crystalline solid with a reported melting point range of 108-111 °C and a density of 1.138±0.06 g/cm³ [2]. This compound serves as the biosynthetic precursor to the high-value flavor compound raspberry ketone and is recognized as a 'half-curcumin' analog, positioning it as a scaffold of interest in antioxidant and anti-inflammatory research [3][4].

p-Hydroxybenzalacetone (CAS 22214-30-8) vs. Analogs: Critical Distinctions Preventing Generic Substitution in Research and Industry


While p-hydroxybenzalacetone belongs to the broader class of benzalacetone derivatives and curcumin analogs, generic substitution is demonstrably unreliable due to position-specific biological activity and distinct metabolic roles. Quantitative structure-activity relationship (QSAR) studies confirm that the position of the hydroxy substituent on the phenyl ring (2- vs. 3- vs. 4-) dramatically alters inhibitory potency in anti-tumor promotion assays, with 2-substituted derivatives exhibiting the strongest effect, followed by 3- and then 4-substituents [1]. Furthermore, the 4-hydroxy substitution pattern uniquely defines p-hydroxybenzalacetone as the native substrate and product of benzalacetone synthase (BAS), a specific type III polyketide synthase distinct from chalcone synthase (CHS), which dictates its exclusive role in raspberry ketone biosynthesis [2]. Substituting with methoxy derivatives (e.g., dehydrozingerone) or the parent benzalacetone results in a different pharmacological profile, as methoxy compounds are more potent in EBV-EA inhibition, while the parent lacks the enhanced antioxidant capacity observed for hydroxybenzalacetones against peroxynitrite [3][4]. Therefore, interchangeable use is not supported by either empirical bioactivity data or defined biosynthetic function.

p-Hydroxybenzalacetone (CAS 22214-30-8): Head-to-Head Quantitative Differentiation and Comparative Performance Data for Informed Procurement


Superior Antioxidant Potency Against Peroxynitrite-Induced Lipid Peroxidation vs. Trolox (Vitamin E Analog)

In a direct comparison study, the class of hydroxybenzalacetone derivatives (which includes p-hydroxybenzalacetone) demonstrated significantly greater antioxidant efficacy than the standard water-soluble vitamin E analog, Trolox [1]. The study quantified the inhibitory effect of these compounds against peroxynitrite-induced lipid peroxidation in red blood cell membrane ghosts and the associated SOS response in bacterial cells [1].

Antioxidant Lipid Peroxidation Oxidative Stress

Position-Specific Anti-Tumor Promoting Activity in EBV-EA Assay: Hydroxy vs. Methoxy Substitution

The structure-activity relationship (SAR) for benzalacetone derivatives was quantified using an in vitro Epstein-Barr virus early antigen (EBV-EA) activation assay [1]. The parent compound, benzalacetone, exhibited an IC50 value of 129 (molar ratio to TPA) [1]. A critical finding was that methoxy-substituted derivatives (2- and 4-methoxybenzalacetone) were more effective inhibitors, with IC50 values approximately one-half that of benzalacetone, and were more potent than the hydroxybenzalacetone class [1]. Furthermore, among hydroxybenzalacetones, the position of the hydroxy group was crucial: 2-substituted derivatives showed the strongest inhibitory effect, followed by 3- and then 4-substituted derivatives [1].

Anti-tumor promotion EBV-EA Assay Structure-Activity Relationship

Exclusive Biosynthetic Intermediate: p-Hydroxybenzalacetone vs. Chalcone and Stilbene Synthase Products

The biosynthetic origin of p-hydroxybenzalacetone is uniquely defined by the action of benzalacetone synthase (BAS), a type III polyketide synthase [1][2]. BAS catalyzes the decarboxylative condensation of p-coumaroyl-CoA and malonyl-CoA specifically to yield p-hydroxybenzalacetone [1]. This enzymatic reaction is similar to, but distinct from, those catalyzed by chalcone synthase (CHS) and stilbene synthase (STS), which produce naringenin chalcone and resveratrol, respectively [1]. The high specificity of BAS for this product confirms that p-hydroxybenzalacetone is not a mere byproduct but a dedicated, enzyme-selected intermediate in the raspberry ketone pathway [2].

Biosynthesis Polyketide Synthase Natural Product Chemistry

QSAR-Defined Antioxidant Activity: Electronic and Steric Parameters Govern p-Hydroxybenzalacetone's Potency

Quantitative structure-activity relationship (QSAR) modeling of hydroxybenzalacetones, including p-hydroxybenzalacetone (4OH-BZ), has established that antioxidant activity against lipid peroxidation induced by t-BuOOH and γ-irradiation is governed by specific electronic and steric parameters [1][2]. The activity, expressed as log(1/IC50), correlates with the energy of the highest occupied molecular orbital (EHOMO), frontier electron densities (HOMO) on the phenolic oxygen, and the steric parameter (Es) for ortho substituents [1]. These models provide a quantitative framework for predicting the activity of new analogs and understanding the basis of p-hydroxybenzalacetone's antioxidant behavior, which is distinct from its methoxy-substituted counterparts.

QSAR Antioxidant Design Computational Chemistry

p-Hydroxybenzalacetone (CAS 22214-30-8): High-Value Research and Industrial Application Scenarios Based on Differentiated Evidence


Natural Raspberry Ketone Production: Exclusive Biosynthetic Intermediate for Biocatalytic and Metabolic Engineering

In industrial biotechnology and flavor manufacturing, p-hydroxybenzalacetone is the essential, non-substitutable intermediate for the production of natural raspberry ketone via bioconversion [1]. As detailed in recent patents, a two-step bioconversion process uses p-coumaric acid to generate p-hydroxybenzaldehyde, which is then condensed with acetone to form p-hydroxybenzalacetone. This intermediate is subsequently converted to raspberry ketone by a second biocatalytic step, yielding a natural product that meets consumer demand for non-synthetic flavors [1]. The enzymatic specificity of benzalacetone synthase (BAS) further confirms that this is the native pathway in raspberry plants, making p-hydroxybenzalacetone the only valid starting material for authenticating the natural process in research and production [2]. Procuring p-hydroxybenzalacetone is therefore mandatory for developing and scaling up sustainable, natural raspberry ketone manufacturing processes.

Antioxidant Mechanism Studies: Investigating Peroxynitrite Scavenging and Lipid Peroxidation Inhibition

For research groups focused on oxidative stress and inflammation, p-hydroxybenzalacetone serves as a key scaffold for investigating structure-activity relationships (SAR) related to peroxynitrite scavenging and lipid peroxidation inhibition. Studies have demonstrated that the class of hydroxybenzalacetones exhibits superior antioxidant potency compared to the standard Trolox in red blood cell membrane ghost assays [3]. Furthermore, established QSAR models for this series allow for the rational design of new derivatives with predictable antioxidant activity based on electronic and steric parameters [4]. p-Hydroxybenzalacetone is the appropriate starting material for these studies, as its 4-hydroxy substitution pattern provides a baseline for comparison with more potent 2- and 3-substituted analogs, or with methoxy derivatives like dehydrozingerone [5].

Polyketide Synthase (PKS) Research: Validating Benzalacetone Synthase (BAS) Activity and Specificity

In plant biochemistry and enzymology, p-hydroxybenzalacetone is the definitive product standard for the study of benzalacetone synthase (BAS), a novel type III polyketide synthase [2]. BAS catalyzes the decarboxylative condensation of p-coumaroyl-CoA and malonyl-CoA specifically to yield p-hydroxybenzalacetone, a reaction distinct from those of chalcone synthase (CHS) and stilbene synthase (STS) [2]. Researchers investigating the evolution and function of plant PKSs, or those engineering PKS enzymes for synthetic biology applications, must procure authentic p-hydroxybenzalacetone to serve as an analytical standard for HPLC or GC-MS verification of enzyme activity, and to accurately quantify product formation. Its use is essential for confirming the functional identity of cloned and expressed BAS enzymes.

SAR Studies for Anti-Tumor Promotion: Positional Isomer Benchmarking

In oncology and pharmacology research focused on chemoprevention, p-hydroxybenzalacetone provides a critical, well-characterized data point for structure-activity relationship (SAR) studies. Quantitative data from the EBV-EA activation assay has established a clear rank order of potency for benzalacetone derivatives: 2-substituted > 3-substituted > 4-substituted, with methoxy derivatives being more potent than hydroxy derivatives [5]. p-Hydroxybenzalacetone, as the 4-hydroxy substituted member of this class, occupies a defined and lower position on this activity scale. This makes it an ideal compound for inclusion in SAR studies as a negative control or to define the baseline effect of hydroxy substitution at the para position. Its procurement is justified for any research program seeking to map the pharmacophore of anti-tumor promoting benzalacetone derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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